molecular formula C13H6ClN5NaO2+ B1681363 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt CAS No. 70502-82-8

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt

Cat. No.: B1681363
CAS No.: 70502-82-8
M. Wt: 321.65 g/mol
InChI Key: LAEVCGNXDKGJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt is an orally available diuretic agent known for its uricosuric effect, which enhances the excretion of uric acid in urine. It has been shown to stimulate the phagocytic activity of leukocytes and macrophages, making it potentially effective in treating nasal allergies, rheumatoid arthritis, and allergic bronchial asthma .

Preparation Methods

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt can be synthesized through the condensation of 2-chloronicotinic acid with 3-chloro-4-hydroxybenzonitrile using sodium methoxide in nitrobenzene at 180°C. This reaction produces 2-(2-chloro-4-cyanophenoxy)nicotinic acid, which is then converted into 2-[2-chloro-4-(1H)-tetrazol-5-yl)phenoxy]nicotinic acid using sodium azide in DMF at 100°C. Finally, this compound is cyclized with sulfuric acid at 180°C .

Chemical Reactions Analysis

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: this compound can undergo substitution reactions, particularly involving its chlorine atoms. Common reagents used in these reactions include sodium methoxide, sulfuric acid, and sodium azide. .

Scientific Research Applications

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It enhances phagocytosis in leukocytes and macrophages, making it useful in immunological studies.

    Medicine: this compound is effective in treating nasal allergies, rheumatoid arthritis, and allergic bronchial asthma. .

    Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt exerts its effects by stimulating the phagocytic activity of leukocytes and macrophages. It prevents the suppression of phagocytic activity induced by other drugs. The compound also inhibits the release of allergic mediators from mast cells, which helps in managing allergic reactions. Its diuretic effect is due to the increased excretion of uric acid in urine .

Comparison with Similar Compounds

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt is unique in its dual action as a diuretic and an immunomodulator. Similar compounds include:

This compound stands out due to its potent immunomodulatory and diuretic effects, making it a valuable compound in both medical and research settings.

Properties

CAS No.

70502-82-8

Molecular Formula

C13H6ClN5NaO2+

Molecular Weight

321.65 g/mol

IUPAC Name

sodium;9-chloro-7-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C13H5ClN5O2.Na/c14-9-5-6(12-16-18-19-17-12)4-8-10(20)7-2-1-3-15-13(7)21-11(8)9;/h1-5H;/q-1;+1

InChI Key

LAEVCGNXDKGJQI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NN=N[N-]4.[Na+]

SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NN=N[N-]4.[Na+]

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NN=N[N-]4.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

70502-82-8 (hydrochloride)
70502-82-8 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-(1)benzopyrano(2,3-b)pyridine
traxanox
traxanox hydrochloride
Y 12,141
Y 12141
Y-12,141
Y-12141

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt
Reactant of Route 2
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt
Reactant of Route 4
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt
Reactant of Route 5
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt
Reactant of Route 6
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.